N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 3-methylbenzyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium azide in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides or methoxy derivatives.
Scientific Research Applications
N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylbenzyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide
- N-(3-methylbenzyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- N-(3-methylbenzyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Uniqueness
N-(3-methylbenzyl)-4-(4-methylphenyl)-1-piperazinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-16-6-8-19(9-7-16)22-10-12-23(13-11-22)20(24)21-15-18-5-3-4-17(2)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
InChI Key |
SYKNSNAPNRHBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC=CC(=C3)C |
Origin of Product |
United States |
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